2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H26FN5O4 and its molecular weight is 479.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine core with an acetamide moiety and various substituents that contribute to its biological activity. The molecular formula is C25H26FN5O5 with a molecular weight of approximately 495.51 g/mol. The presence of a fluorobenzyl group and a methoxybenzyl group enhances its lipophilicity and potential for interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C25H26FN5O5 |
Molecular Weight | 495.51 g/mol |
Solubility | Moderate |
LogP | 3.45 |
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. The compound's structure allows it to inhibit specific kinases involved in tumor growth. For instance, it has been shown to inhibit Polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells. In vitro studies report IC50 values ranging from 2.92 to 4.38 μM, indicating significant potency against various cancer cell lines .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It demonstrates moderate inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), with IC50 values reported between 0.52 μM and 22.25 μM . This suggests potential therapeutic applications in treating inflammatory diseases.
Antitubercular Activity
In the context of infectious diseases, particularly tuberculosis, derivatives of the compound have shown promising activity against Mycobacterium tuberculosis. Some analogs exhibited IC90 values as low as 3.73 μM, indicating strong efficacy . This highlights the need for further exploration of this compound's derivatives in combating resistant strains of tuberculosis.
The biological activities of this compound can be attributed to its ability to interact with specific protein targets within cells:
- Kinase Inhibition : By targeting kinases like Plk1, the compound disrupts cell cycle progression in cancer cells.
- COX Inhibition : The inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.
- Antimicrobial Action : The structural features allow for interactions with bacterial enzymes, inhibiting their proliferation.
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines at concentrations below 10 μM.
- Inflammation Model : In vivo models showed that administration of the compound reduced paw edema in rats by approximately 64%, comparable to standard anti-inflammatory drugs .
Propiedades
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O4/c1-4-31-23-22(16(2)28-31)29(15-21(32)27-13-18-6-5-7-20(12-18)35-3)25(34)30(24(23)33)14-17-8-10-19(26)11-9-17/h5-12H,4,13-15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFHRVYXYQDYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.